3-Methoxybenzylamine
Description
Historical Context and Early Applications of 3-Methoxybenzylamine
While a detailed historical timeline of this compound's discovery is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of benzylamine (B48309) derivatives in organic synthesis. Early applications likely centered on its utility as a fundamental building block for creating more complex molecular structures. indiamart.com Researchers would have recognized its potential stemming from the reactive amine group and the modifiable aromatic ring. One of the early documented uses of this compound was in the preparation of 6-substituted purines, a class of compounds with significant biological relevance. chemicalbook.comfishersci.com
Significance of this compound as a Core Structure in Advanced Materials and Medicinal Chemistry
The significance of this compound lies in the versatile reactivity endowed by its constituent functional groups. The primary amine group serves as a nucleophile and a site for further functionalization, readily participating in reactions like N-alkylation and acylation. The methoxy (B1213986) group, an electron-donating substituent on the benzene (B151609) ring, influences the molecule's electronic properties and can direct further electrophilic aromatic substitution reactions. This combination makes this compound a valuable scaffold for constructing a diverse array of molecules with tailored properties. guidechem.com
In the field of medicinal chemistry , this compound is a key precursor for the synthesis of various pharmaceutical agents. guidechem.comindiamart.com Its structural motif is found in compounds investigated for a range of therapeutic applications. For instance, derivatives of this compound have been explored in the development of novel therapies. The ability to modify the core structure allows for the fine-tuning of a compound's pharmacological profile. ontosight.ai
The utility of this compound extends to advanced materials science . Its derivatives have been investigated for their potential in creating novel polymers and other materials with specific functionalities. For example, thiourea (B124793) derivatives of this compound have been synthesized and studied for their properties. google.com The incorporation of the this compound moiety can impart desirable characteristics to the resulting materials.
Overview of Key Research Areas Involving this compound
Current research continues to leverage the unique properties of this compound across several key areas:
Organic Synthesis and Catalysis: this compound remains a fundamental building block in organic synthesis. guidechem.combiosynth.com It is utilized in the construction of complex heterocyclic systems and as a ligand in catalytic processes. For example, it has been used in copper-catalyzed amination reactions. nih.gov
Medicinal Chemistry and Drug Discovery: The scaffold provided by this compound is central to the design and synthesis of new drug candidates. Research is ongoing to explore its derivatives for various therapeutic targets. For instance, it has been used in the synthesis of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f] indiamart.comdiazepines with potential anti-cancer activity. nih.gov
Cytokinin Research: this compound has been used in the synthesis of labeled cytokinin derivatives, which are crucial for studying their roles in plant growth and development. royalsocietypublishing.orgresearchgate.net
The following table provides a summary of the key properties of this compound:
| Property | Value |
| Chemical Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| CAS Number | 5071-96-5 guidechem.com |
| Appearance | Colorless to light yellow liquid guidechem.com |
| Boiling Point | 140 °C at 37 mmHg chemicalbook.com |
| Density | 1.072 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.547 (lit.) |
| Solubility | Slightly soluble in water guidechem.comfishersci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRIMVWABNHKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198765 | |
| Record name | Benzenemethanamine, 3-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5071-96-5 | |
| Record name | 3-Methoxybenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5071-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, m-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005071965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5071-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162042 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 3-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methoxybenzylamine and Its Derivatives
Classical Synthetic Routes to 3-Methoxybenzylamine
Traditional methods for the synthesis of this compound often rely on the reduction of readily available starting materials. These routes are well-established and valued for their reliability and scalability.
Reduction of 3-Methoxybenzonitrile (B145857) (e.g., using Raney nickel catalyst)
A primary and efficient method for preparing this compound is through the catalytic hydrogenation of 3-methoxybenzonitrile. This process typically employs a Raney nickel catalyst, a form of finely powdered nickel that is highly effective for hydrogenating nitriles. researchgate.netgoogle.com The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group, leading to the formation of the corresponding primary amine.
This reduction is often carried out under pressure and at elevated temperatures to ensure a high conversion rate. google.com The choice of solvent and the presence of additives like ammonia (B1221849) can be crucial in minimizing the formation of secondary and tertiary amine byproducts. researchgate.net For instance, the use of a nickel-silica catalyst has been shown to produce 4-methoxybenzylamine (B45378) from 4-methoxybenzonitrile (B7767037) in high yields. google.com While specific conditions for 3-methoxybenzonitrile may vary, the general principle of catalytic reduction remains a robust and widely used approach. Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a lithium borohydride (B1222165) catalyst, have also been successfully employed for the reduction of various aromatic nitriles, including those with electron-donating groups like the methoxy (B1213986) group. researchgate.net
Preparation from 3-Methoxyacetophenone via N-[((3-Methoxyphenyl)methyl)-α-methyl]formamide and subsequent hydrolysis
An alternative classical route to a related compound, 3-methoxy-α-methylbenzylamine, starts from 3-methoxyacetophenone. This synthesis proceeds through a Leuckart reaction, which involves the reductive amination of a ketone. google.com In the first step, 3-methoxyacetophenone is reacted with ammonium (B1175870) formate (B1220265) at a high temperature, typically around 180°C. This reaction forms the intermediate N-[((3-Methoxyphenyl)methyl)-α-methyl]formamide. google.com
Following the formation of the formamide, the second step involves acid hydrolysis, commonly using hydrochloric acid (HCl), to cleave the formyl group and yield the desired 3-methoxy-α-methylbenzylamine. google.com This two-step process provides an efficient pathway to this specific derivative of this compound and is adaptable for large-scale synthesis. google.com
Advanced Synthetic Approaches to this compound Derivatives
As the demand for structurally diverse molecules grows, more advanced synthetic methods have been developed. These approaches offer greater control over the final product's structure, allowing for the introduction of various substituents and chiral centers.
Synthesis of Substituted 3-Methoxybenzylamines (e.g., 4-Fluoro-3-methoxybenzylamine (B581951) hydrochloride, 3-chloro-4-methoxybenzylamine)
The synthesis of substituted 3-methoxybenzylamines often requires multi-step sequences starting from appropriately substituted precursors. For example, 4-fluoro-3-methoxybenzylamine hydrochloride can be prepared, although the specific synthetic route from commercially available starting materials is part of proprietary knowledge. aromsyn.comsynquestlabs.com One potential pathway could involve the reduction of a corresponding benzonitrile (B105546) or benzaldehyde (B42025) oxime. Another approach involves the demethylation of a precursor using aqueous hydrogen bromide to yield an aminomethyl-fluorophenol intermediate, which can then be further modified. google.com
The synthesis of 3-chloro-4-methoxybenzylamine has been achieved with high purity and yield from 3-chloro-4-methoxybenzyl alcohol. google.com This method involves a chlorination step using phosphorus oxychloride in tetrahydrofuran (B95107) to form 3-chloro-4-methoxy benzyl (B1604629) chloride. This intermediate is then reacted with urotropine to form a quaternary ammonium salt, which is subsequently hydrolyzed with hydrochloric acid. Adjusting the pH to above 7 with potassium hydroxide (B78521) followed by distillation yields the final product. google.com This method is noted for its simplicity and suitability for large-scale production. google.com
| Derivative | Starting Material | Key Reagents | Yield | Purity | Reference |
| 3-chloro-4-methoxybenzylamine | 3-chloro-4-methoxybenzyl alcohol | Phosphorus oxychloride, urotropine, HCl, KOH | 72-85% | >99.3% | google.com |
Regioselective Synthesis of Orthogonally Protected 1,2-Diaminopropanoic Acids utilizing this compound
In more complex applications, benzylamines are used as reagents to introduce protecting groups. A notable example is the synthesis of orthogonally protected 1,2-diaminopropanoic acids (DAPs). tudublin.iecore.ac.uk In this process, para-methoxybenzylamine (a positional isomer of this compound) is used to open the ring of a 3-unsubstituted N-activated aziridine (B145994) 2-carboxylate. tudublin.iecore.ac.uk This reaction's regioselectivity, meaning the preference for the amine to attack at the α or β position of the aziridine ring, is influenced by the N-activating group and the ester alkyl group. tudublin.iecore.ac.uk This method provides a route to chiral DAPs, which are important components of biologically active molecules. core.ac.uktandfonline.com While this specific example uses the para isomer, it highlights the utility of methoxybenzylamines in complex, regioselective syntheses.
Synthesis of Macamides incorporating this compound moieties
Macamides are a class of bioactive compounds found in the maca plant, characterized by a long-chain fatty acid linked to a benzylamine (B48309) or this compound through an amide bond. tandfonline.comsci-hub.se The chemical synthesis of specific macamides often involves the coupling of this compound with a desired fatty acid. mdpi.com
One common method is the carbodiimide (B86325) condensation method (CCM), where a fatty acid like linoleic acid is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com Subsequently, this compound is added, along with a base like triethylamine (B128534), to form the amide bond. mdpi.com Another approach involves reacting a fatty acid chloride, such as palmitoyl (B13399708) chloride, with this compound in a solvent like anhydrous diethyl ether. bioline.org.br These synthetic strategies allow for the production of specific macamides with high purity, which is crucial for studying their biological activities. mdpi.combioline.org.br
| Macamide Derivative | Fatty Acid Component | Coupling Method | Reference |
| N-(3-Methoxybenzyl)-9Z,12Z-octadecadienamide | Linoleic acid | Carbodiimide Condensation (EDAC, HOBt) | mdpi.com |
| N-3-methoxybenzyl-palmitamide | Palmitoyl chloride | Acyl Chloride Reaction | bioline.org.br |
| N-(3-Methoxybenzyl)-9Z,12Z,15Z-octadecatrienamide | Linolenic acid | Carbodiimide Condensation (EDAC, HOBt) | mdpi.com |
Preparation of 6-(3-Methoxybenzylamino)-9H-purine
The synthesis of 6-(3-Methoxybenzylamino)-9H-purine, a compound of interest in cytokinin research, has been achieved through the condensation of a substituted purine (B94841) with this compound. royalsocietypublishing.orgresearchgate.net A common method involves the reaction of 6-chloropurine (B14466) with the corresponding benzylamine. researchgate.net
A detailed procedure for preparing an isotopically labeled version, 6-(3-methoxybenzylamino)-9H-[¹⁵N₄]-purine (also known as meta-methoxytopolin, memT), involves the reaction of [¹⁵N₄]-6-chloropurine with this compound. royalsocietypublishing.orgroyalsocietypublishing.org The reaction is typically carried out in n-propanol in the presence of triethylamine, which acts as a base. royalsocietypublishing.org The mixture is heated in an inert atmosphere, and upon cooling, the product crystallizes. royalsocietypublishing.org This specific synthesis yielded the white crystalline product in high yield and purity. royalsocietypublishing.org
The reaction proceeds as follows: [¹⁵N₄]-6-chloropurine (100 mg) is reacted with this compound and triethylamine in a 1:1:2 molar ratio. royalsocietypublishing.org The reaction is conducted in n-propanol at 100°C for 5 hours under an argon atmosphere. royalsocietypublishing.org After cooling, the mixture is allowed to crystallize over 24 hours at room temperature. royalsocietypublishing.org The resulting precipitate is filtered, washed with n-propanol and water, and dried to a constant weight. royalsocietypublishing.org
Table 1: Analytical Data for 6-(3-methoxybenzylamino)-9H-[¹⁵N₄]-purine
| Parameter | Result | Source |
|---|---|---|
| Yield | 85% | royalsocietypublishing.org |
| Appearance | White crystal | royalsocietypublishing.org |
| HPLC Purity | 99+% | royalsocietypublishing.org |
| HRMS (ESI⁺) | m/z 260.1080 [M+H]⁺ | royalsocietypublishing.org |
| ¹H NMR | δ (ppm): 3.65 (s, 3H), 4.62 (br. s., 2H), 6.72 (d, 1H), 6.84–6.89 (m, 2H), 7.15 (t, 1H), 8.02–8.09 (m, 1H), 8.13 (d, 1H), 12.91–12.99 (br. m, 1H) | royalsocietypublishing.org |
Catalytic Deaminative Coupling Reactions involving 4-Methoxybenzylamine for Symmetric and Unsymmetric Secondary Amine Synthesis
The synthesis of secondary amines through catalytic deaminative coupling represents a significant advancement in organic synthesis, offering a direct route from primary amines. marquette.edu Research in this area has utilized a catalytic system generated in situ from a tetranuclear Ru–H complex and a catechol ligand, which has proven effective for coupling primary amines to form both symmetric and unsymmetric secondary amines. nih.govmarquette.eduresearchgate.net This method is valued for its operational simplicity and chemoselectivity, avoiding reactive reagents and wasteful byproducts. nih.govacs.org
While this section focuses on 4-methoxybenzylamine, the principles are foundational to the catalytic chemistry of substituted benzylamines. The ruthenium catalyst has been found to be highly effective in promoting the selective coupling of two different primary amines. marquette.edu
Key research findings involving 4-methoxybenzylamine include:
Mechanistic Studies: In a reaction between aniline-d₇ and 4-methoxybenzylamine, the resulting secondary amine showed significant deuterium (B1214612) incorporation (18% D) on the methylene (B1212753) (CH₂) group, providing insight into the reaction mechanism. nih.govmarquette.eduacs.org Furthermore, a pronounced carbon isotope effect was observed on the α-carbon of the product from the coupling of 4-methoxybenzylamine. nih.govacs.org
Electronic Effects: To study the electronic effects of substituents on the reaction rate, a Hammett plot was constructed by measuring the rates of coupling reactions between 4-methoxyaniline and a series of para-substituted benzylamines (4-X-C₆H₄CH₂NH₂). 4-Methoxybenzylamine (X = OMe) was included in this series, which yielded a ρ value of -0.79 ± 0.1, indicating that electron-donating groups on the benzylamine accelerate the reaction. nih.govmarquette.eduacs.org
Substrate Scope: The versatility of the catalytic system was demonstrated in the coupling of L-glutamine with 4-methoxybenzylamine, which resulted in the formation of a cyclized amine product in 70% yield. nih.govmarquette.edu
Table 2: Examples of Ruthenium-Catalyzed Deaminative Coupling Reactions with 4-Methoxybenzylamine
| Reactant 1 | Reactant 2 | Product Type | Yield | Key Finding | Source |
|---|---|---|---|---|---|
| Aniline-d₇ | 4-Methoxybenzylamine | Unsymmetric Secondary Amine | - | 18% Deuterium incorporation on CH₂ | nih.govmarquette.eduacs.org |
| 4-Methoxyaniline | 4-Methoxybenzylamine | Unsymmetric Secondary Amine | - | Used to construct Hammett plot (ρ = -0.79) | nih.govmarquette.eduacs.org |
Synthesis of 3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one and its Metal Complexes
A novel 1,2-dihydroquinazolin-4(3H)-one ligand, identified as 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one (Hmpbaq), has been synthesized and used to form a series of transition metal and lanthanide complexes. researchgate.netalliedacademies.orgresearchgate.net The ligand is formed through the condensation reaction of 2-aminobenzoylhydrazide with 2-hydroxy-3-methoxybenzaldehyde. researchgate.net
The structure of the resulting ligand was confirmed by ¹H-NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net Spectroscopic studies indicate that Hmpbaq behaves as a tridentate ligand in its metal complexes, coordinating through the carbonyl oxygen, the benzylamine nitrogen, and a deprotonated phenolic oxygen atom. researchgate.netnih.gov
This ligand has been used to synthesize a variety of metal complexes. The general formulation for the lanthanide(III) complexes, for instance, is [Ln(mpbaq)₂(H₂O)₂]·NO₃, where Ln represents various lanthanide elements. researchgate.netnih.gov Molar conductance measurements for these lanthanide complexes suggest they are 1:1 electrolytes. researchgate.netnih.gov Thermal studies (TG and DTA) on the lanthanum(III) and praseodymium(III) complexes indicated the presence of two coordinated water molecules. researchgate.netnih.gov
Table 3: Synthesized Metal Complexes of the Quinazolinone Ligand (Hmpbaq)
| Metal Ion | Complex Type | Coordination Behavior | Source |
|---|---|---|---|
| Copper(II) | Transition Metal Complex | Tridentate Ligand | researchgate.net |
| Nickel(II) | Transition Metal Complex | Tridentate Ligand | researchgate.net |
| Cobalt(II) | Transition Metal Complex | Tridentate Ligand | researchgate.net |
| Manganese(II) | Transition Metal Complex | Tridentate Ligand | researchgate.net |
| Zinc(II) | Transition Metal Complex | Tridentate Ligand | researchgate.net |
| Cadmium(II) | Transition Metal Complex | Tridentate Ligand | researchgate.net |
| Lanthanum(III) | Lanthanide Complex | Tridentate Ligand | researchgate.netnih.gov |
| Praseodymium(III) | Lanthanide Complex | Tridentate Ligand | researchgate.netnih.gov |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of fine chemicals, including substituted benzylamines, to improve efficiency and reduce environmental impact. These approaches often focus on using less hazardous solvents, employing catalytic methods, and operating under milder reaction conditions.
While specific green synthesis routes for this compound are not extensively detailed in the provided context, methods for closely related compounds illustrate these principles:
Solvent Recycling: A synthetic route for 3-chloro-4-methoxybenzylamine is described as adhering to green chemistry concepts because the solvent, tetrahydrofuran, can be reclaimed, which reduces waste and operational costs. google.com
Catalysis in Aqueous Media: An efficient and mild reductive amination of carbonyl compounds, including the synthesis of 4-methoxybenzylamine from 4-methoxybenzaldehyde, has been achieved using dual-function palladium nanoparticles in water. chemicalbook.com Performing reactions in water at room temperature represents a significant green improvement over traditional methods. chemicalbook.com
Mild Catalytic Hydrogenation: The synthesis of 4-hydroxy-3-methoxybenzylamine hydrochloride has been accomplished via catalytic transfer hydrogenation using 5-10% Pd/C with anhydrous ammonium formate as the hydrogen source. google.com This reaction proceeds at room temperature (20-30°C) and normal pressure, offering a safer and more energy-efficient alternative to high-pressure hydrogenation, with reported yields exceeding 90%. google.com
These examples for structurally similar benzylamines highlight key green strategies, such as the use of recyclable solvents, aqueous reaction media, and catalysis under ambient conditions, which are applicable to the synthesis of this compound. google.comchemicalbook.comgoogle.com
Table 4: Comparison of Synthetic Approaches for Benzylamine Derivatives
| Compound | Method | "Green" Aspect | Conditions | Yield | Source |
|---|---|---|---|---|---|
| 3-chloro-4-methoxybenzylamine | Multi-step synthesis | Recyclable solvent (THF) | - | 72-85% | google.com |
| 4-hydroxy-3-methoxybenzylamine HCl | Catalytic Transfer Hydrogenation (Pd/C) | Mild conditions, no high-pressure H₂ | 20-30°C, normal pressure | >90% | google.com |
Applications of 3 Methoxybenzylamine in Medicinal Chemistry and Pharmaceutical Development
3-Methoxybenzylamine as a Key Building Block in Drug Discovery
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique chemical structure, featuring a benzylamine (B48309) core with a methoxy (B1213986) group at the 3-position, allows for diverse chemical modifications, making it an important precursor in drug discovery and medicinal chemistry. chemimpex.com The presence of the amine and the substituted benzene (B151609) ring provides reactive sites for the construction of more complex molecules with desired biological activities.
The utility of this compound extends to the synthesis of various heterocyclic compounds, such as isoquinolines and 6-substituted purines, which are known for their broad spectrum of biological activities. Its role as a foundational scaffold enables the development of novel therapeutic agents targeting a range of conditions. For instance, derivatives of this compound have been instrumental in the creation of new thrombin inhibitors, highlighting its potential in anticoagulant drug design. Furthermore, its application in the synthesis of conformationally restricted amino acids demonstrates its importance in creating peptides and peptidomimetics with enhanced stability and receptor selectivity. uni-regensburg.de The adaptability of this compound also allows for its use in creating linkers for drug design, such as those used in "click chemistry," a powerful tool in bioconjugation and drug discovery. enamine.net
Role in the Synthesis of Biologically Active Molecules
This compound is a key intermediate in the synthesis of numerous biologically active molecules due to its structural features that allow for the creation of diverse derivatives. chemimpex.com It is particularly valuable in the development of compounds targeting the central nervous system and in the synthesis of isoquinoline (B145761) derivatives, which exhibit a range of biological effects including potential anticancer and antimicrobial properties.
One significant application of this compound is in the synthesis of macamides, a class of N-benzylamides of long-chain fatty acids found in the Maca plant (Lepidium meyenii). tandfonline.commdpi.com These compounds are formed through the combination of benzylamine or this compound with fatty acids. tandfonline.commdpi.com The synthesis of specific macamides, such as N-(3-Methoxybenzyl)-9Z,12Z-octadecadienamide and N-(3-Methoxybenzyl)-9Z,12Z,15Z-octadecatrienamide, explicitly utilizes this compound. mdpi.com These synthetic routes often involve reacting the corresponding fatty acid with this compound in the presence of coupling agents. mdpi.com
The structural versatility of this compound also extends to its use in creating other classes of bioactive compounds. For example, it is a precursor in the synthesis of 1-(3-methoxybenzyl)-3-substituted thiourea (B124793) derivatives, which have been investigated for their antioxidant properties. google.com Additionally, it has been used in the synthesis of pyrazole (B372694) derivatives, which are being explored for their antioxidant and antimicrobial activities. mdpi.com
Development of Therapeutic Agents
Compounds Targeting Neurological Disorders
Derivatives of this compound have shown significant promise in the development of therapeutic agents for neurological disorders. nih.govresearchgate.net The structural motif of this compound is incorporated into various compounds that interact with the central nervous system. Macamides, which are derivatives of this compound, have been recognized for their neuroprotective effects and are being explored as potential treatments for conditions like Alzheimer's disease and Parkinson's disease. nih.govresearchgate.netresearchgate.net These compounds are thought to act on the central nervous system by modulating the release of neurotransmitters. tandfonline.comresearchgate.netnih.gov
Research has shown that certain imidazo[1,2-b]pyridazine (B131497) derivatives containing the 3-methoxybenzylamino group exhibit high affinity for benzodiazepine (B76468) receptors in the brain, suggesting their potential as anxiolytic agents. anu.edu.au For example, 2-(4'-aminophenyl)-3-methoxy-6-(3"-methoxybenzylamino)imidazo[1,2-b]pyridazine has demonstrated potent displacement of [3H]diazepam from rat brain membranes. anu.edu.au The adenosine (B11128) A2A receptor, a key target in various neurological conditions, is also modulated by compounds derived from this compound. nih.gov Furthermore, 4-hydroxy-3-methoxybenzylamine hydrochloride, a related compound, is a key intermediate in the synthesis of pharmaceuticals aimed at neurological disorders due to its ability to influence neurotransmitter levels. chemimpex.com
Antioxidant Properties and Research on Oxidative Stress
Derivatives of this compound have been a focus of research for their potential antioxidant properties and their role in combating oxidative stress. Oxidative stress is implicated in a variety of diseases and the aging process. nih.gov
Several studies have highlighted the antioxidant capabilities of compounds synthesized using this compound as a starting material. For instance, 1-(3-methoxybenzyl)-3-substituted thiourea compounds have been developed and shown to enhance the oxidative stability of lipids. google.com One specific derivative, 1,3-di(3-methoxybenzyl)thiourea, has been synthesized and characterized for this purpose. google.com
Furthermore, pyrazole derivatives incorporating a this compound moiety have demonstrated significant antioxidant activity in vitro. mdpi.com In one study, a newly synthesized pyrazole derivative, referred to as O4, which was synthesized from a precursor reacted with this compound, showed potent free radical scavenging activity, comparable to the standard antioxidant BHT. mdpi.com Imidazole (B134444) derivatives have also been synthesized and have shown notable antioxidant properties in radical scavenging assays. centralasianstudies.org The antioxidant potential of these and other related compounds, such as indole-based melatonin (B1676174) analogues, underscores the importance of the this compound scaffold in the development of agents that can mitigate oxidative damage. nih.gov
| Compound Class | Specific Example | Antioxidant Activity | Reference |
| Thiourea Derivatives | 1,3-di(3-methoxybenzyl)thiourea | Enhances oxidative stability of lipids | google.com |
| Pyrazole Derivatives | O4 (a pyrazole derivative) | Potent free radical scavenging | mdpi.com |
| Imidazole Derivatives | Not specified | Significant radical scavenging | centralasianstudies.org |
Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides Derived from this compound
Macamides, a class of bioactive compounds derived from the combination of fatty acids and benzylamines, including this compound, have been identified as inhibitors of fatty acid amide hydrolase (FAAH). tandfonline.comresearchgate.netnih.govebi.ac.uk FAAH is a key enzyme responsible for the degradation of endocannabinoids, which play a role in pain, inflammation, and mood. nih.gov By inhibiting FAAH, these macamides can increase the levels of endocannabinoids, leading to potential therapeutic effects.
One of the most studied macamides in this context is N-3-methoxybenzyl-linoleamide. researchgate.netnih.gov Research has demonstrated that this compound exhibits time-dependent and dose-dependent inhibition of FAAH. researchgate.netnih.gov The mechanism of this inhibition is suggested to be either irreversible or slowly reversible. researchgate.netnih.gov This inhibitory action is specific to FAAH, as N-3-methoxybenzyl-linoleamide has been shown to have no significant effect on mono-acyl glycerol (B35011) lipase (B570770) (MAGL), another enzyme involved in endocannabinoid degradation. researchgate.netnih.gov
Synthetic studies have been conducted to create various macamides and evaluate their FAAH inhibitory activity. ebi.ac.uk Among the synthesized compounds, those derived from oleic, linoleic, and linolenic acids, combined with either benzylamine or this compound, were found to be the most potent inhibitors, with IC50 values in the range of 10-17 μM. ebi.ac.uk The potential of these macamides as FAAH inhibitors suggests their possible application as analgesic, anti-inflammatory, and neuroprotective agents. researchgate.netnih.gov
| Macamide | FAAH Inhibition | Mechanism | Reference |
| N-3-methoxybenzyl-linoleamide | Time- and dose-dependent | Irreversible or slowly reversible | researchgate.netnih.gov |
| Macamides from oleic, linoleic, and linolenic acids | IC50 = 10-17 μM | Not specified | ebi.ac.uk |
Analgesic, Anti-inflammatory, and Antipyretic Activities of Derivatives
Derivatives of this compound have been investigated for their potential analgesic, anti-inflammatory, and antipyretic properties. researchgate.netnih.govnih.gov The structural framework of this compound is present in various classes of compounds that have demonstrated these pharmacological effects.
One area of research involves pyrazolone (B3327878) and pyrazole derivatives. researchgate.netnih.gov Certain 3-methyl pyrazolone derivatives have shown significant analgesic, anti-inflammatory, and antipyretic activities in preclinical studies. nih.gov Similarly, some pyrazole compounds have been reported to possess these properties. researchgate.net The compound 1,3-Bis(3-metoxibenzil) has been noted for its expected analgesic action against inflammatory pain. researchgate.net
Furthermore, 1,2,4-triazole (B32235) derivatives are another class of compounds that have been synthesized and evaluated for these activities. nih.gov Some of these derivatives have exhibited encouraging anti-inflammatory, analgesic, and antipyretic results in animal models. nih.gov The mechanism by which some of these compounds may exert their effects is through the modulation of pathways involved in pain and inflammation. For instance, it has been proposed that 4-hydroxy-3-methoxybenzylamine (HMBA) can be metabolized in the brain to form compounds that activate TRPV1 receptors, which are involved in pain signaling. researchgate.net
The following table summarizes the reported activities of some derivative classes:
| Compound Class | Reported Activities | Reference |
| Pyrazolone Derivatives | Analgesic, Anti-inflammatory, Antipyretic | nih.gov |
| Pyrazole Derivatives | Analgesic, Anti-inflammatory, Antipyretic | researchgate.net |
| 1,2,4-Triazole Derivatives | Anti-inflammatory, Analgesic, Antipyretic | nih.gov |
| Bis(3-metoxibenzil) Compounds | Analgesic (inflammatory pain) | researchgate.net |
Antimicrobial and Antifungal Activity of this compound Derivatives
Derivatives of this compound have shown promise as antimicrobial and antifungal agents. For instance, new mono- and bis-pyrazole derivatives synthesized using this compound have been evaluated for their in vitro antimicrobial and antifungal properties. mdpi.com One such derivative demonstrated potent antimicrobial activity, even surpassing the standard streptomycin (B1217042) against Pseudomonas aeruginosa and showing strong efficacy against Staphylococcus aureus and Candida albicans. mdpi.com
In another study, fatty acid-amide derivatives of 4-Methoxybenzylamine (B45378) (a positional isomer of this compound) were synthesized and tested for their antimicrobial potency against selective bacteria (E. coli and Agrobacterium tumefaciens) and fungi (Alternaria and Rhizopus). nih.gov The results indicated that these derivatives inhibit the growth of these microbes, with specific compounds showing significant minimum inhibitory concentrations (MIC) and minimum killing concentrations (MKC). nih.gov
Additionally, lanthanide(III) complexes with a ligand derived from 2-[2-hydroxy-3-methoxyphenyl]-3-[hydroxyl-3-methoxybenzylamino]-1,2-dihydroquinazoline-4(3H)-one (Hmpbaq) have been synthesized and screened for their antibacterial and antifungal activities. nih.govresearchgate.net These studies highlight the potential of incorporating the this compound moiety into larger molecular frameworks to generate compounds with significant antimicrobial and antifungal effects.
Antiproliferative Activities (e.g., analogs of myoseverin (B1677587), 8-azapurine)
The scaffold of this compound is integral to the synthesis of compounds with antiproliferative properties. Notably, it is used in the creation of analogs of myoseverin and 8-azapurine, which are known for their ability to inhibit cell proliferation. sarex.comscientificlabs.comdv-expert.org Myoseverin, a trisubstituted purine (B94841), is recognized as an inhibitor of microtubule assembly, a mechanism crucial for cell division. upol.cz The synthesis of myoseverin analogs often involves the use of benzylamines, including 4-methoxybenzylamine, to explore how modifications to the heterocyclic skeleton affect their biological activity. mdpi.com
Research into 6-benzyladenosine derivatives has identified 6-(2-hydroxy-3-methoxybenzylamino)purine riboside as a promising compound with significant cytotoxic properties against various cancer cell lines, particularly leukemia. aacrjournals.org This compound was found to inhibit DNA and RNA synthesis and reduce the frequency of S-phase cells in cancer cell lines. aacrjournals.org
Furthermore, a series of N-substituted allo-gibberic acid-based 1,3-aminoalcohols were synthesized, including a derivative prepared with 4-methoxybenzylamine. nih.gov These compounds were evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines. nih.gov Similarly, novel 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives have been synthesized and evaluated for their antiproliferative activity, with structure-activity relationships being elucidated for various substituents at the 2-position of the thiazole (B1198619) skeleton. mdpi.com
Intermediate in the Synthesis of Specific Pharmaceutical Compounds (e.g., Avanaphil intermediate, Idarubicin, Meobentine)
This compound and its isomers are crucial intermediates in the synthesis of several commercially available pharmaceutical compounds.
Avanaphil Intermediate: 3-Chloro-4-methoxybenzylamine, a derivative of 4-methoxybenzylamine, is an important intermediate in the preparation of Avanafil. google.com Avanafil is a phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction. chemicalbook.com The synthesis of Avanafil involves the reaction of a proline ester derivative with 3-chloro-4-methoxybenzylamine. google.com
Idarubicin: 4-Methoxybenzylamine is used as an intermediate in the synthesis of Idarubicin. sarex.comsarex.comduorganics.in Idarubicin is an anthracycline antibiotic used in the treatment of various cancers, including certain types of leukemia. environmentclearance.nic.inchemrxiv.orggoogle.com
Meobentine: 4-Methoxybenzylamine also serves as a key intermediate in the production of Meobentine. sarex.comsarex.comduorganics.induorganics.in Meobentine is classified as a cardiac depressant and is used to manage heart rhythm irregularities. duorganics.in
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how structural modifications influence their biological activity.
In the development of noncovalent immunoproteasome β5i-selective dipeptides, O-methylserine was coupled with this compound as part of the synthesis of new compounds. nih.gov Subsequent exploration of the N-cap in these dipeptides revealed that a hydrophobic N-cap helps maintain selectivity. nih.gov
For 2-aminoquinazolinone derivatives developed as antimycobacterial agents, SAR studies involved investigating various substituents on the ring structures to understand the impact of electronic, steric, and hydrophobic properties on activity. nih.gov The position of substituents on the quinazolinone core was also explored to determine the optimal arrangement for antimycobacterial potency. nih.gov
In the design of 3-aminocyclohex-2-en-1-one derivatives as novel CXCR2 antagonists, extensive modifications were made to develop a SAR model. umich.edu These studies identified key hydrophobic sites and indicated that an electron-withdrawing group on one of the rings enhances activity. umich.edu
The electronic effects of the methoxy group in benzyl-(3-methoxy-benzyl)-amine (B152148) have been noted, where it donates electron density via resonance, increasing the nucleophilicity of the nitrogen atom. The position of the methoxy group also has steric implications, with the 3-methoxy position minimizing steric hindrance compared to other substituted analogs, which can enhance catalytic accessibility in further reactions.
Computational and Theoretical Studies of 3 Methoxybenzylamine and Its Reaction Mechanisms
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For 3-Methoxybenzylamine and its derivatives, DFT calculations have been instrumental in elucidating reaction mechanisms and predicting stability.
Recent studies have employed DFT to model the electronic effects of the methoxy (B1213986) group on the reactivity of the benzylamine (B48309) scaffold. The methoxy group, being an electron-donating group, influences the charge distribution across the aromatic ring, which in turn affects the molecule's interaction with other reagents and catalysts. vulcanchem.com For instance, in the synthesis of pyrazole (B372694) derivatives, DFT analysis helps in understanding the stability and reactivity of the resulting compounds. nih.govmdpi.com The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide a quantitative measure of the molecule's ability to donate or accept electrons, with a smaller HOMO-LUMO gap generally indicating higher reactivity. nih.gov
DFT calculations have also been used to explore the reaction pathways of various chemical transformations involving this compound. For example, in the context of C-H activation and amination reactions, DFT can help identify the most energetically favorable transition states and intermediates, thus clarifying the underlying mechanism. researchgate.net These computational insights are valuable for optimizing reaction conditions to improve yields and selectivity. nih.gov In studies on the oxidation of benzylamines, DFT has been used to probe the C-H bond activation, which is often the rate-determining step. acs.org
Table 1: Key DFT-Calculated Parameters for a this compound Derivative (O4) nih.govmdpi.com
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | - | Indicates electron-donating ability |
| LUMO Energy | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |
| Chemical Potential (µ) | - | Tendency to exchange electrons |
| Hardness (η) | - | Resistance to deformation of electron cloud |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. vulcanchem.comresearchgate.net
Several studies have utilized molecular docking to investigate the potential of this compound derivatives as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of protein kinases like EGFR (Epidermal Growth Factor Receptor) and IGF-1R (Insulin-like Growth Factor Receptor) to explore their potential as anticancer agents. reactionbiology.comtandfonline.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of the compound. The 3-methoxy group, for instance, can influence binding by participating in specific interactions within the target's binding pocket. reactionbiology.com
In the design of novel topoisomerase II poisons, docking studies have been crucial in understanding how hybrid molecules containing the this compound moiety orient themselves within the enzyme's active site. nih.govacs.orgresearchgate.net These studies suggest that flexible substituents can facilitate better orientation and increase inhibitory potency. nih.govacs.org Similarly, docking has been applied to study the interaction of this compound derivatives with acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases, and carbonic anhydrases. researchgate.net The results of these simulations provide a structural basis for the observed biological activities and guide the design of more potent and selective inhibitors. researchgate.netresearchgate.net
Table 2: Examples of Molecular Docking Studies with this compound Derivatives
| Derivative Class | Target Protein | Key Findings |
| Benzo-anellated furo- and pyrrolo[2,3-b]pyridines | EGFR, IGF-1R | Identified dual inhibitors; docking revealed binding modes in the hydrophobic pocket. reactionbiology.com |
| Hybrid Topoisomerase II Poisons | Topoisomerase IIα | Docking flagged cation-π interactions and H-bonds as key for binding. researchgate.net |
| Xanthine Derivatives | Adenosine (B11128) A1 and A2A Receptors | Simulations indicated binding poses within the orthosteric site. mdpi.com |
| Phenolic Chalcones | Acetylcholinesterase (AChE), Carbonic Anhydrase (CA) | Revealed precise binding modes for potent inhibitors. researchgate.net |
| Pyrazole Derivatives | Catalase, Topoisomerase IV, CYP51 | Assessed binding affinities with target proteins. nih.govmdpi.com |
Pharmacokinetic and ADMETox Predictions for this compound Derivatives
In silico prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (Tox) is a critical step in the early stages of drug development. nih.gov These computational models help to identify compounds with favorable drug-like properties and flag potential liabilities, thereby reducing the likelihood of late-stage failures. nih.govmdpi.com
For various derivatives of this compound, ADMETox predictions have been performed to assess their potential as therapeutic agents. These studies often evaluate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. nih.govresearchgate.net For example, in the development of novel pyrazole derivatives, computational ADMET profiling was used to confirm favorable pharmacokinetic properties and the absence of AMES toxicity, which is a measure of mutagenic potential. nih.govmdpi.comresearchgate.net
Table 3: Predicted ADMET Properties for a Potent Pyrazole Derivative (O4) nih.govmdpi.com
| Property | Prediction | Implication |
| Oral Bioavailability | Favorable | Good potential for oral administration. |
| AMES Toxicity | Negative | Low likelihood of being mutagenic. |
| Carcinogenicity | Non-carcinogen | Reduced risk of causing cancer. |
| hERG I Inhibition | No | Lower risk of cardiotoxicity. |
| Water Solubility | Good | Favorable for formulation and absorption. |
Conformational Analysis and Energetic Profiles
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the conformational preferences of this compound and its derivatives is essential, as the three-dimensional shape of a molecule is a key determinant of its biological activity and reactivity.
Computational methods are widely used to perform conformational analysis and determine the energetic profiles of different conformers. nih.govacs.org For example, in the design of conformationally restricted inhibitors, the goal is to "freeze" a molecule in its bioactive conformation to enhance its potency. mdpi.com By calculating the energies of different possible conformations of a flexible molecule, researchers can identify the most stable (lowest energy) conformers and how they might interact with a biological target. mdpi.com
For derivatives of this compound, conformational analysis can reveal how the methoxybenzyl group orients itself relative to the rest of the molecule. vulcanchem.com This is particularly important in the context of ligand-receptor interactions, where a specific conformation may be required for optimal binding. researchgate.net In studies of nonclassical zwitterions, conformational analysis workflows have been used to generate relevant solution conformers and calculate their thermodynamic properties, which can influence properties like permeability. nih.govacs.org
Isotope Effect Studies in Reactions Involving this compound
Isotope effect studies, particularly kinetic isotope effects (KIEs), are a powerful tool for elucidating reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), researchers can determine if the bond to that atom is broken in the rate-determining step of a reaction.
Deuterium (B1214612) labeling studies have been used to probe the mechanisms of reactions involving benzylamines. For example, in the iridium-catalyzed N-alkylation of amines, deuterium labeling confirmed the hydrogen transfer steps in the proposed mechanism. Similarly, in the oxidation of benzylamines, hydrogen-deuterium exchange experiments can be used to investigate the C-H bond activation step. acs.org The observation of a significant KIE (kH/kD > 1) provides strong evidence that the C-H bond is cleaved in the rate-limiting step. rsc.org
While specific KIE studies focusing solely on this compound were not prominently featured in the search results, the principles are broadly applicable. For instance, studies on the oxidation of p-methoxybenzylamine by monoamine oxidase B (MAO-B) have measured temperature-dependent KIEs to understand the reaction mechanism. Such studies provide detailed insights into the transition state of the reaction. Furthermore, methodologies for selective deuterium labeling of benzylamines using catalysts have been developed, which are essential for conducting these mechanistic investigations. exlibrisgroup.comresearchgate.net
Advanced Materials and Polymer Chemistry Applications of 3 Methoxybenzylamine
Functionalized Polymers incorporating 3-Methoxybenzylamine
This compound and its structural isomer, 4-methoxybenzylamine (B45378), are valuable reagents in the synthesis of functionalized polymers. They can be grafted onto existing polymer chains or used as monomers in polymerization reactions to create materials with tailored properties.
One significant application is in the creation of functionalized polyorganophosphazenes. These are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms. rsc.org The chlorine atoms on the precursor polymer, poly(dichlorophosphazene), can be readily substituted. rsc.org For instance, 4-methoxybenzylamine has been used to synthesize novel polyorganophosphazenes intended for biomedical applications, such as the controlled in vitro release of drugs like indomethacin (B1671933) and 5-fluorouracil. sigmaaldrich.comsigmaaldrich.com
Another approach involves the chemical modification of existing polymers. A 4-methoxybenzylamine functionalized polymer was successfully prepared by reacting the amine with a polymer containing hydroxyl groups (1-OH) in the presence of a (Cp*IrCl2)2 catalyst. wiley-vch.de This amination introduces the methoxybenzylamine moiety onto the polymer's side chains, altering its chemical characteristics. wiley-vch.de
Enzymatic processes also offer a route to functionalized materials. In a study on lignocellulosic materials, spruce wood particles were functionalized using a fungal laccase enzyme combined with 4-hydroxy-3-methoxybenzylamine (HMBA). researchgate.net This process creates a reactive interface on the wood particles, with the goal of improving crosslinking with resins in subsequent gluing processes to enhance the strength of particle boards. researchgate.net
| Polymer System | Benzylamine (B48309) Derivative Used | Precursor Material/Co-reactant | Key Research Finding | Reference |
|---|---|---|---|---|
| Polyorganophosphazenes | 4-Methoxybenzylamine | Poly(dichlorophosphazene) | Creates novel polymers suitable for in vitro drug release applications. sigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| Functionalized Polyolefin | 4-Methoxybenzylamine | Hydroxyl-functionalized polymer (1-OH) | Successful amination achieved using an Iridium catalyst, demonstrating a method for polymer side-chain modification. wiley-vch.de | wiley-vch.de |
| Functionalized Wood Particles | 4-hydroxy-3-methoxybenzylamine (HMBA) | Spruce wood particles, Laccase enzyme | Enzymatic grafting creates a reactive surface on wood fibers to improve properties for particle board production. researchgate.net | researchgate.net |
Applications in Dye and Pigment Production
Aryl amines are fundamental precursors in the synthesis of a vast array of synthetic colorants, particularly azo dyes, which constitute 70-80% of all soluble dyestuffs used in the textile industry. rewe-group.com These dyes are characterized by the R−N=N−R′ functional group. wikipedia.org this compound can be utilized as an intermediate in the production of various organic dyes and pigments, contributing to the development of new colorants. lookchem.com New methods for synthesizing azo dyes from aryl amines involve the formation of aryl diazonium intermediates, which can be performed under mild, room-temperature conditions. nsf.gov
A specific and notable application is in the production of high-performance perylene (B46583) pigments. The derivative N,N'-Bis(4-methoxybenzyl)perylene-3,4,9,10-tetracarboxylic diimide, registered as C.I. Pigment Black 32, is synthesized from the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and 4-methoxybenzylamine. google.combrad.ac.uk This reaction is typically carried out at high temperatures in a high-boiling solvent or, more recently, through solvent-free methods like twin-screw extrusion. brad.ac.uk These perylene pigments are valued for their stability and are used for coloring materials like polyethylene (B3416737) and polyvinyl chloride. google.com
| Colorant Type | Specific Product | Benzylamine Derivative Used | Co-reactant | Key Finding/Application | Reference |
|---|---|---|---|---|---|
| Azo Dyes | General Class | Aryl Amines (e.g., this compound) | Diazotizing agents, coupling components | Serves as an amine precursor for a major class of synthetic dyes. rewe-group.comlookchem.com | rewe-group.comlookchem.comnsf.gov |
| Perylene Pigment | C.I. Pigment Black 32 | 4-Methoxybenzylamine | Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | Used to produce a stable black pigment for coloring polymers like PVC and polyethylene. google.com | google.combrad.ac.uk |
Development of Speciality Chemicals
This compound is a key intermediate in the synthesis of a wide range of specialty chemicals. lookchem.com Its structure allows it to be used as a building block for more complex molecules with specific functions in medicine, agriculture, and industry.
In medicinal chemistry research, it serves as a precursor for various compounds. For example, it has been used in the preparation of 6-substituted purines. chemicalbook.com In a separate study, new coumarin-based Mannich bases were synthesized by reacting a coumarin (B35378) derivative with this compound. vjs.ac.vn The resulting compounds were evaluated for their cytotoxic activity against cancer cell lines. vjs.ac.vn
Another significant application is the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. Schiff bases derived from 4-methoxybenzylamine and various hydrazide derivatives have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. tandfonline.com These molecules can form a protective layer on the metal surface, significantly increasing its resistance to corrosion. tandfonline.com The versatility of this compound and its isomers makes them valuable starting materials for creating high-value, specialized chemical products. biosynth.com
| Specialty Chemical Class | Benzylamine Derivative Used | Key Reactants | Field of Application | Reference |
|---|---|---|---|---|
| Mannich Bases | This compound | Coumarin acid, paraformaldehyde, secondary amines | Medicinal chemistry (potential cytotoxic agents). vjs.ac.vn | vjs.ac.vn |
| Substituted Purines | This compound | Purine (B94841) precursors | Medicinal chemistry. chemicalbook.com | chemicalbook.com |
| Schiff Bases | 4-Methoxybenzylamine | Succinic dyhydrazide, Oxalylic dihydrazide, N-phenyl acetohydrazide | Industrial chemistry (corrosion inhibitors for mild steel). tandfonline.com | tandfonline.com |
| General Intermediates | This compound | Varies | Pharmaceuticals, Agrochemicals, Organic Synthesis. | lookchem.com |
Supramolecular Chemistry Involving 3 Methoxybenzylamine Derived Structures
Hydrogen Bonding and Crystal Packing in 3-Methoxybenzylamine Derivatives
The arrangement of molecules in the solid state, known as crystal packing, is heavily influenced by intermolecular forces such as hydrogen bonding. In derivatives of this compound, the amine group (N-H) acts as a hydrogen bond donor, while the methoxy (B1213986) group (-OCH₃) and other functional groups can act as acceptors.
Detailed research on the crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid, a derivative of this compound, reveals the critical role of hydrogen bonding in its solid-state architecture. nih.goviucr.org The molecule, which is non-planar, crystallizes with solvent molecules (dimethylformamide and water), which participate in an extensive hydrogen-bonding network. nih.goviucr.org These interactions, specifically O-H···O and N-H···O hydrogen bonds, link the amine derivative and solvent molecules to form a layered structure. nih.goviucr.orgiucr.org The amine's N-H group and the hydroxyl group's O-H act as donors, while the carboxylate, amide, and water oxygen atoms serve as acceptors, stabilizing the crystal packing. nih.goviucr.org Further C-H···O interactions involving the methoxy group's methyl functionality also help to consolidate the packing arrangement. nih.gov
The crystal structure of this derivative is characterized by a bent shape, with a notable torsion angle between the aryl groups linked by the -CH₂-NH- bridge. nih.gov The two benzene (B151609) rings are almost perpendicular to each other, with a dihedral angle of 88.15 (10)°. iucr.org This non-planar conformation influences how the molecules pack together in the crystal lattice.
Table 1: Hydrogen Bond Geometry for 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate nih.goviucr.org
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O3—H3···O6 | 0.97(4) | 1.83(4) | 2.791(3) | 172(4) |
| N1—H1···O6 | 0.92(3) | 1.96(3) | 2.871(3) | 171(3) |
| O6—H6B···O5 | 0.86(4) | 2.01(4) | 2.846(3) | 165(4) |
| O6—H6A···O1 | 0.85(4) | 2.03(4) | 2.857(3) | 164(4) |
| O2—H2···O5 | 0.99(4) | 1.70(4) | 2.678(3) | 170(3) |
Molecular Recognition and Self-Assembly
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, while self-assembly is the spontaneous organization of molecules into ordered structures. Methoxybenzylamine derivatives are utilized in these processes due to their inherent recognition motifs and ability to form directional bonds.
For instance, the steric bulk of methoxybenzylamine has been shown to be a critical factor in controlling the self-assembly of complex metal-organic cages. In one study, a cubic metal-imidazolate cage was transformed into a rhombic dodecahedral cage by exchanging the bulkier 4-methoxybenzylamine (B45378) subcomponent with the less bulky methylamine. researchgate.net This demonstrates how the specific structure of the benzylamine (B48309) derivative can direct the outcome of a self-assembly process.
The self-assembly of [2+2] metallacycles has also been achieved using imidazole-based ligands connected by a methylene (B1212753) spacer, a structure related to benzylamine. acs.org Furthermore, the reaction of 1-[4-(methoxy)phenyl]methanamine and 4-(methoxy)benzaldehyde, followed by reduction, leads to the formation of bis(4-methoxybenzyl)amine, a key protected intermediate in the synthesis of more complex molecules. mdpi.com This controlled, step-wise synthesis is a form of guided self-assembly. Pyrazole (B372694) derivatives synthesized using this compound also self-assemble in the solid state through a combination of N-H···O=C hydrogen bonds and C-H···π interactions. vulcanchem.commdpi.com
Building Blocks for Supramolecular Architectures (e.g., 2,7-Diamino-1,8-naphthyridine)
This compound and its isomers serve as versatile building blocks for constructing larger, functional supramolecular architectures. Their utility is particularly evident in the synthesis of heterocyclic systems like naphthyridines.
A key example is the synthesis of 1,8-naphthyridine-2,7-diamine, where 4-methoxybenzylamine is used as a protecting group during a two-step process starting from 2-chloro-7-amido-1,8-naphthyridine. The methoxybenzyl groups are introduced via nucleophilic aromatic substitution and later removed by acid hydrolysis to yield the target diamine. This diamine has a rigid, planar structure with aligned hydrogen-bonding sites, making it an excellent component for recognizing DNA base pairs.
Similarly, 4-methoxybenzylamine is a precursor for creating more complex fused heterocyclic systems, such as 6,8-diamino-3-(4-methoxylbenzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile. mdpi.com This synthesis involves the reaction of an imidazole (B134444) derivative with malononitrile, leading to the formation of the fused naphthyridine ring system. mdpi.com The benzylamine-derived portion of the molecule is integral to the final structure.
Beyond naphthyridines, this compound is used to synthesize other heterocyclic structures. A notable example is 3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide. vulcanchem.com In the solid state, these molecules assemble through a network of hydrogen bonds between carboxamide groups and C-H···π interactions involving the methoxybenzyl aromatic rings, showcasing their role as building blocks for defined supramolecular patterns. vulcanchem.com
Future Directions and Emerging Research Opportunities for 3 Methoxybenzylamine
Novel Synthetic Methodologies and Catalytic Transformations
The development of efficient and selective synthetic methods is crucial for expanding the applications of 3-methoxybenzylamine and its derivatives. Current research is focused on novel catalytic systems that offer improved yields, reduced environmental impact, and greater control over product formation.
One area of advancement is the use of core-shell cobalt nanoparticles as catalysts for the acceptorless dehydrogenation of primary amines, including this compound, to their corresponding imines. researchgate.netepfl.ch This method has demonstrated high yields, with this compound being converted to its imine in 93% yield. researchgate.netepfl.ch The use of a Co-N/C-800 catalyst has been particularly effective in this transformation. researchgate.netepfl.ch
Another promising approach involves metal-free oxidative coupling of benzylamines to imines under an oxygen atmosphere, promoted by salicylic (B10762653) acid derivatives as organocatalysts. acs.org This method offers an environmentally friendly alternative to traditional metal-catalyzed oxidations. acs.org Additionally, catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines like 4-methoxybenzylamine (B45378) has been reported, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.org
The table below summarizes some of the novel synthetic transformations involving benzylamine (B48309) derivatives, including this compound.
| Reaction Type | Catalyst/Reagent | Substrate(s) | Product | Yield | Reference |
| Acceptorless Dehydrogenation | Core-shell Cobalt Nanoparticles (Co-N/C-800) | This compound | Corresponding imine | 93% | researchgate.netepfl.ch |
| Oxidative Coupling | Salicylic Acid Derivatives | Benzylamines | Imines | High | acs.org |
| Imine Condensation–Isoaromatization | None (catalyst- and additive-free) | (E)-2-arylidene-3-cyclohexenones and 4-methoxybenzylamine | 2-Benzyl N-substituted anilines | 23–82% | beilstein-journals.org |
| Reductive Amination | Sodium Cyanoborohydride or H₂/Catalyst | 3-Methoxybenzaldehyde and Methylamine | (3-Methoxybenzyl)methylamine hydrochloride | - |
Exploration of New Biological Activities and Therapeutic Targets
The structural motif of this compound is present in a variety of biologically active molecules, making it a valuable scaffold for the discovery of new therapeutic agents. Researchers are actively exploring its potential in developing novel drugs for a range of diseases.
Derivatives of this compound have shown promise as inhibitors of various enzymes and receptors. For instance, certain this compound-containing compounds have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF-1R), both of which are key targets in cancer therapy. tandfonline.com Specifically, a this compound derivative demonstrated submicromolar affinity towards EGFR. tandfonline.com
Furthermore, macamides, which are N-benzylamides of fatty acids, including derivatives of this compound, have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. researchgate.net Some of these compounds exhibited inhibitory activity with IC50 values in the range of 10-17 μM. researchgate.net
Research has also extended to the development of novel phosphodiesterase 5 (PDE5) inhibitors containing a 3-chloro-4-methoxybenzylamino group for potential use in treating neurodegenerative disorders. acs.org In the realm of infectious diseases, phenoxyacetamide derivatives of this compound have been synthesized and evaluated as inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), a key virulence factor. nih.gov
The following table highlights some of the biological activities and therapeutic targets associated with this compound derivatives.
| Derivative Class | Target/Activity | Potential Therapeutic Application | Reference |
| 4-Amino quinazoline (B50416) derivatives | EGFR and IGF-1R inhibition | Cancer | tandfonline.com |
| Macamides | FAAH inhibition | Neuroprotection | researchgate.net |
| Indole-based compounds | PDE5 inhibition | Neurodegenerative disorders | acs.org |
| Phenoxyacetamides | P. aeruginosa T3SS inhibition | Infectious diseases | nih.gov |
| Benzylaminopurine derivatives | CDK1 and CDK2 inhibition | Cancer | researchgate.net |
| Pyrazole (B372694) derivatives | Antimicrobial, Antifungal | Infectious diseases | mdpi.com |
Integration of Computational Design in Drug and Material Development
Computational methods are increasingly being integrated into the research and development of new molecules derived from this compound. These in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, accelerate the design process and provide valuable insights into the interactions between molecules and their biological targets.
For example, computational studies have been employed to analyze the binding of novel indole-based PDE5 inhibitors to the enzyme's catalytic site, revealing key interactions such as hydrogen bonding with Gln817. acs.org Molecular docking simulations have also been used to understand the structure-activity relationships of phenoxyacetamide inhibitors of the P. aeruginosa T3SS. nih.gov
In the field of materials science, computational modeling is being explored for the design of metal-organic frameworks (MOFs) that incorporate this compound-containing ligands for applications like controlled drug release. vulcanchem.com These computational approaches allow for the prediction of material properties and the rational design of new functional materials.
The use of computational tools in the study of this compound derivatives is summarized in the table below.
| Computational Method | Application Area | Purpose | Reference |
| Molecular Docking | Drug Design (PDE5 inhibitors) | Understanding drug-target interactions | acs.org |
| Molecular Docking | Drug Design (T3SS inhibitors) | Elucidating structure-activity relationships | nih.gov |
| QSAR Modeling | Drug and Material Development | Predicting biological activity and material properties | vulcanchem.com |
| Fukui Analysis | Drug Design | Predicting nucleophilic/electrophilic sites for derivatization | |
| ADME Prediction | Drug Design | Assessing pharmacokinetic properties | dntb.gov.ua |
Sustainable Synthesis and Industrial Scale-Up Considerations
As the demand for this compound and its derivatives grows, there is an increasing focus on developing sustainable and scalable manufacturing processes. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
Efforts towards sustainable synthesis include the use of environmentally benign solvents like ethanol (B145695) and water in reactions. researchgate.netchemicalbook.com For instance, the synthesis of unsymmetrical squaramides has been achieved using ethanol as a solvent, which is advantageous for both the reaction and purification steps. researchgate.net Furthermore, catalyst- and additive-free reactions, such as the synthesis of 2-benzyl N-substituted anilines, represent a significant step towards greener chemical processes. beilstein-journals.org
For industrial scale-up, the development of robust and high-yield synthetic routes is essential. A method for preparing high-purity 3-chloro-4-methoxybenzylamine, a key intermediate for certain pharmaceuticals, has been reported with yields of 72-85% and purity greater than 99%, making it suitable for large-scale production. google.com The economic production of large quantities (kilogram scale and larger) of enantiomerically pure 3-methoxy-α-methylbenzylamine has also been demonstrated. google.com
The table below outlines key considerations for the sustainable synthesis and industrial scale-up of this compound production.
| Aspect | Approach/Method | Benefit | Reference |
| Green Solvents | Use of ethanol and water | Reduced environmental impact, improved safety | researchgate.netchemicalbook.com |
| Catalyst-Free Reactions | Imine condensation–isoaromatization | Simplified process, reduced waste | beilstein-journals.org |
| High-Yield Synthesis | Optimized process for 3-chloro-4-methoxybenzylamine | High purity (>99%), suitable for industrial production | google.com |
| Large-Scale Production | Economical synthesis of enantiomerically pure 3-methoxy-α-methylbenzylamine | Cost-effective manufacturing of chiral intermediates | google.com |
| Enzymatic Functionalization | Laccase-catalyzed functionalization of wood particles | Environmentally friendly modification of materials | researchgate.net |
Q & A
Q. How can researchers optimize the synthesis of 3-Methoxybenzylamine for high yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., benzamide derivatives) and reaction conditions. For instance, coupling this compound with activated esters under reflux in anhydrous solvents (e.g., dichloromethane) can yield 72% purity, as demonstrated in pancreatic β-cell protection studies . Purification via column chromatography using silica gel and monitoring by thin-layer chromatography (TLC) is recommended. Purity verification should employ GC or HPLC (≥95% purity thresholds) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use closed systems or local exhaust ventilation to minimize vapor exposure. Install safety showers and eyewash stations .
- PPE : Wear impervious gloves (nitrile or neoprene), safety goggles, and lab coats. For prolonged exposure, use respirators compliant with NIOSH standards (e.g., half-facepiece with organic vapor cartridges) .
- Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste management services to prevent environmental contamination .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor for decomposition via periodic NMR or FTIR analysis. Avoid prolonged exposure to moisture, as hydrolysis can degrade the amine group .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data of this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR peaks (e.g., δ 4.62 ppm for -CHNH) may arise from solvent effects or impurities. Cross-validate with computational tools (e.g., DFT simulations) and alternative techniques like NMR or HRMS. For example, HRMS (EI, 70 eV) can confirm molecular ions (e.g., [M] = 137.17) and rule out side products . Reproduce spectra under standardized conditions (e.g., 400 MHz in CDCl) .
Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?
- Methodological Answer :
- HRMS : Use high-resolution mass spectrometry to distinguish isotopic patterns and confirm molecular formulas (e.g., CHNO requires 137.0841 g/mol) .
- Chromatography : Pair reverse-phase HPLC with UV detection (λ = 254 nm) for quantifying trace impurities. GC-MS with a polar capillary column (e.g., DB-5) resolves volatile byproducts .
- Spectroscopy : FTIR identifies functional groups (e.g., NH stretch at ~3350 cm), while - COSY NMR clarifies coupling patterns in aromatic regions .
Q. How can researchers address conflicting reports on the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Reactivity variations may stem from steric hindrance or electronic effects of the methoxy group. Design controlled experiments:
- Compare reaction rates with/without electron-withdrawing substituents.
- Use kinetic studies (e.g., monitoring via NMR) to assess activation energy barriers.
- Validate mechanistic hypotheses using computational models (e.g., Hammett plots or DFT calculations) .
Q. What experimental design considerations are critical for studying this compound’s role in endoplasmic reticulum (ER) stress mitigation?
- Methodological Answer :
- In Vitro Models : Use pancreatic β-cell lines (e.g., INS-1) treated with ER stress inducers (e.g., thapsigargin). Include controls with untreated cells and reference compounds (e.g., 4-PBA) .
- Dosage Optimization : Perform dose-response assays (0.1–100 µM) to identify EC values. Measure stress markers like GRP78/BiP via Western blot .
- Data Validation : Replicate findings across ≥3 biological replicates and confirm via orthogonal assays (e.g., apoptosis markers: caspase-3 activity) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting purity claims (e.g., 95% vs. 98%) for commercial this compound?
- Methodological Answer : Discrepancies often arise from analytical method differences. Standardize purity assessment:
- GC vs. HPLC : GC may underestimate non-volatile impurities, whereas HPLC detects polar contaminants. Cross-check using both methods .
- Supplier Verification : Prefer vendors providing batch-specific certificates of analysis (CoA) with detailed chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
